molecular formula C11H15NO2 B7777045 3-(Diethylamino)benzoic acid CAS No. 25642-60-8

3-(Diethylamino)benzoic acid

Cat. No. B7777045
CAS RN: 25642-60-8
M. Wt: 193.24 g/mol
InChI Key: FNCRWFSUYPEDSM-UHFFFAOYSA-N
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Description

3-(Diethylamino)benzoic acid, also known as DEABA, is a chemical compound with the molecular formula C13H19NO2 . It is a benzene derivative with a diethylamino group attached to the third carbon of the benzoic acid structure . DEABA is commonly used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds .


Molecular Structure Analysis

The molecular structure of 3-(Diethylamino)benzoic acid is represented by the InChI code: 1S/C10H15NO3S/c1-3-11(4-2)9-6-5-7-10(8-9)15(12,13)14/h5-8H,3-4H2,1-2H3, (H,12,13,14) . This indicates that the compound contains a benzene ring with a diethylamino group and a carboxylic acid group attached to it .


Physical And Chemical Properties Analysis

3-(Diethylamino)benzoic acid is a yellow to brown solid . The molecular weight of the compound is 229.3 .

Scientific Research Applications

  • Synthesis and Biomedical Applications :

    • Poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene] (PBDP) was synthesized and characterized for potential biomedical applications. The hydrolytic degradation of PBDP was studied, showing rapid degradation in acidic and basic media, indicating its suitability for controlled release in biomedical applications (Amin et al., 2017).
  • Molecular Recognition and Sensing :

    • Mo(vi) complexes involving 3-methyl-benzoic acid (4-diethylamino-2-hydroxy-benzylidene)-hydrazide were developed for the selective recognition of Y3+ and Pb2+ ions. These complexes highlight the use of 3-(Diethylamino)benzoic acid derivatives in designing selective sensors for metal ions (Chatterjee et al., 2022).
  • Photochemical Applications :

    • The 3-(diethylamino)benzyl group was studied for its ability to release primary, secondary, and tertiary amines through direct photochemical breaking of the benzylic C-N bond. This indicates a potential for creating light-sensitive release systems in various applications (Wang et al., 2016).
  • Antibacterial Screening :

    • Organotin(IV) carboxylate complexes derived from 4-(diethylamino)benzoic acid were synthesized and screened for in vitro antibacterial activity. Some of these complexes showed significant activity against various bacterial strains, demonstrating the potential of 3-(Diethylamino)benzoic acid derivatives in developing new antibacterial agents (Win et al., 2010).
  • Colorimetric Sensor for Cysteine Detection :

    • A fluorescent sensor based on 3-(Diethylamino)benzoic acid derivatives was designed for the detection of cysteine. The sensor showed excellent selectivity and was used for detecting cysteine in human breast adenocarcinoma cells, illustrating the potential for medical diagnostic applications (Peng et al., 2020).
  • Antimicrobial and Anti-Proliferative Potential :

    • Derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, related to 3-(Diethylamino)benzoic acid, were evaluated for anti-proliferative and antimicrobial activity. These compounds exhibited good antimicrobial activity against various microbial cells and anti-proliferative activity on certain cell lines (Zarafu, 2020).

Safety and Hazards

While specific safety and hazard information for 3-(Diethylamino)benzoic acid is not available in the search results, general precautions for handling similar organic compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

3-(diethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)10-7-5-6-9(8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCRWFSUYPEDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474749
Record name 3-(diethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylamino)benzoic acid

CAS RN

25642-60-8
Record name 3-(diethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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